molecular formula C16H26O8 B2816860 (-)-Nepetaside CAS No. 114076-56-1

(-)-Nepetaside

Cat. No. B2816860
CAS RN: 114076-56-1
M. Wt: 346.376
InChI Key: CUIDBUWFCFYEPL-PIFFKTMJSA-N
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Description

(-)-Nepetaside is a natural compound found in catnip (Nepeta cataria L.), a plant belonging to the mint family. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Isolation and Structural Elucidation

  • Absolute Structure Elucidation: A study by (Xie et al., 1988) identified (-)-Nepetaside as a new iridoid glucoside isolated from Nepeta cataria (catnip). The absolute structure of (-)-Nepetaside was elucidated using NMR spectroscopy and chemical conversions, adding to the understanding of the chemical composition of Nepeta cataria.

Impact on Research Methods and Paradigms

  • Influence on Technological Research Paradigms: While not directly about (-)-Nepetaside, research by (Dosi, 1982) discusses the similarities between technological research and scientific paradigms, indicating the potential impact of specific compounds like (-)-Nepetaside on broader scientific and technological advancements.

Enhancing Scientific Reliability and Efficiency

  • Optimizing the Scientific Process: Research by (Munafo et al., 2017) emphasizes the importance of methods, reporting, and reproducibility in scientific research, which can be relevant in the study and application of compounds like (-)-Nepetaside.

Contributions to Scientific Inquiry

  • Causal Explanation in Scientific Research: The research paper by (Maxwell, 2004) discusses the role of causality in scientific research, which is critical in understanding the effects and applications of compounds such as (-)-Nepetaside.

properties

IUPAC Name

(4R,4aR,6R,7R,7aS)-4,7-dimethyl-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O8/c1-6-5-22-15(21)11-7(2)9(3-8(6)11)23-16-14(20)13(19)12(18)10(4-17)24-16/h6-14,16-20H,3-5H2,1-2H3/t6-,7-,8+,9+,10+,11+,12+,13-,14+,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIDBUWFCFYEPL-PIFFKTMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=O)C2C1CC(C2C)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC(=O)[C@H]2[C@@H]1C[C@H]([C@@H]2C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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